molecular formula C16H15N3O4S B2726202 2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300815-14-9

2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2726202
CAS No.: 300815-14-9
M. Wt: 345.37
InChI Key: UYZQNCIMGGASIX-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications

Antiarrhythmic and Antianxiety Activities

A study highlighted the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which were evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibited significant activity compared to conventional drugs such as procaine amide, lidocaine, diazepam, and buspirone, indicating their potential in the treatment of related conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Synthesis of Heterocyclic Compounds

Another application involves the utility of 2-aminothiophene-3-carboxamide in synthesizing thienopyridines and thienopyrimidines. This study explored the reactivity of the compound towards various chemical reagents, leading to the formation of these heterocyclic compounds, which have significant implications in medicinal chemistry and drug design (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).

Antimicrobial Activity

The antimicrobial activity of synthesized compounds incorporating the thiophene unit has also been investigated. One study focused on the synthesis of annulated products from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which showed promising antimicrobial properties against various bacteria, suggesting their potential in developing new antimicrobial agents (Wardakhan, Elmegeed, & Manhi, 2005).

Adenosine A1 Receptor Allosteric Enhancers

Compounds based on 2-aminothiophene-3-carboxylates and carboxamides have been prepared and evaluated as A1 adenosine receptor allosteric enhancers. These compounds, through their interaction with the adenosine receptor, could modulate cardiovascular and neurological functions, showcasing another significant area of therapeutic application (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are not yet fully understood. It is known that thiophene derivatives, which this compound is a part of, play a vital role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

The cellular effects of this compound are also under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to activate the IRF and NF-κB pathways, which generate type I interferons and proinflammatory cytokines, ultimately priming the innate immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to form two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of the STING protein .

Properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c17-14(20)13-11-6-1-2-7-12(11)24-16(13)18-15(21)9-4-3-5-10(8-9)19(22)23/h3-5,8H,1-2,6-7H2,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZQNCIMGGASIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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